molecular formula C23H27N3O6 B11279233 N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide CAS No. 5847-09-6

N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

Cat. No.: B11279233
CAS No.: 5847-09-6
M. Wt: 441.5 g/mol
InChI Key: KLNJRVNNEONTEW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is a synthetic compound with the following chemical formula:

C25H30N4O6\text{C}_{25}\text{H}_{30}\text{N}_4\text{O}_6C25​H30​N4​O6​

. It is not a naturally occurring metabolite but rather a product of chemical synthesis.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps

  • Benzodioxole Derivative Formation:

    • Start with 1,3-benzodioxole (also known as methylenedioxybenzene).
    • Introduce a methyl group at the 5-position to form 1,3-benzodioxol-5-ylmethyl.
    • Protect the amino group (if present) using suitable protecting groups.
  • Piperazine Substitution:

    • React 1,3-benzodioxol-5-ylmethyl with 4-methoxyphenylpiperazine.
    • The piperazine nitrogen undergoes nucleophilic substitution at the benzodioxole carbon.
  • Acetamide Formation:

    • Introduce the acetamide group (CH₃CONH-) at the other end of the molecule.

Industrial Production:

The industrial-scale production of this compound typically involves optimized synthetic routes, purification, and isolation.

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction:

Common Reagents and Conditions:

    Reductive Amination:

    Nucleophilic Substitution:

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to biological effects.

Comparison with Similar Compounds

While there are related compounds, the unique combination of benzodioxole, piperazine, and acetamide functionalities distinguishes N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide.

Similar Compounds:

Properties

CAS No.

5847-09-6

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]acetamide

InChI

InChI=1S/C23H27N3O6/c1-29-19-5-3-2-4-18(19)25-8-10-26(11-9-25)23(28)15-30-14-22(27)24-13-17-6-7-20-21(12-17)32-16-31-20/h2-7,12H,8-11,13-16H2,1H3,(H,24,27)

InChI Key

KLNJRVNNEONTEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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